molecular formula C12H12O B12064497 5-o-Tolyl-pent-1-yn-3-one

5-o-Tolyl-pent-1-yn-3-one

Cat. No.: B12064497
M. Wt: 172.22 g/mol
InChI Key: JHAQVNFVHNUPST-UHFFFAOYSA-N
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Description

5-o-Tolyl-pent-1-yn-3-one is an α,β-unsaturated ynone featuring an ortho-tolyl (methyl-substituted phenyl) group at the 5-position and a terminal alkyne at the 1-position. These compounds are typically synthesized via oxidation or cross-coupling reactions and serve as intermediates in pharmaceuticals, materials science, and organic synthesis .

Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

5-(2-methylphenyl)pent-1-yn-3-one

InChI

InChI=1S/C12H12O/c1-3-12(13)9-8-11-7-5-4-6-10(11)2/h1,4-7H,8-9H2,2H3

InChI Key

JHAQVNFVHNUPST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-o-Tolyl-pent-1-yn-3-one typically involves the reaction of a tolyl-substituted alkyne with a suitable ketone precursor. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of 5-o-Tolyl-pent-1-yn-3-one may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The process may include steps for purification such as distillation or recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 5-o-Tolyl-pent-1-yn-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The tolyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles like bromine (Br₂) or nitrating agents in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry: 5-o-Tolyl-pent-1-yn-3-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of pharmaceuticals and agrochemicals.

Biology: In biological research, derivatives of 5-o-Tolyl-pent-1-yn-3-one are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, 5-o-Tolyl-pent-1-yn-3-one is used in the manufacture of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-o-Tolyl-pent-1-yn-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, in antimicrobial research, it may disrupt bacterial cell wall synthesis or interfere with metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The electron-withdrawing triisopropylsilyl group in enhances stability during oxidation, whereas electron-donating groups like dimethylamino () increase nucleophilicity.
  • Steric Effects : Bulky substituents (e.g., perylene in ) may hinder reactivity in cross-couplings but improve crystallinity for materials applications.
  • Synthetic Efficiency: MnO₂ oxidation () and thionyl chloride acylation () offer high yields, whereas Sonogashira couplings () require stringent conditions (N₂ atmosphere, precise catalysts).

Physical and Spectroscopic Properties

  • 5-Phenyl-1-(triisopropylsilyl)pent-1-yn-3-one : Characterized as a yellow oil with NMR confirming the alkyne and aryl motifs .
  • 5-(Perylen-3-yl)pent-4-yn-1-ol : Solid state with UV-Vis absorption typical of perylene derivatives, suggesting applications in optoelectronics .
  • 5-Chloro-1-penten-3-one : Simpler structure (C₅H₇ClO) with lower molar mass (118.56 g/mol) and higher volatility compared to aryl-substituted analogs .

Functional Group Interplay

  • Ynone vs. Enone: The α,β-unsaturation in ynones (e.g., ) facilitates conjugate additions, while enones (e.g., ) are prone to Michael additions or Diels-Alder reactions.
  • Hydroxyl vs. Chloride : Hydroxyl groups () enhance solubility in polar solvents, whereas chlorides () are electrophilic and reactive toward nucleophiles.

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